![molecular formula C29H35ClN2O4 B6289570 Halo-DBCO CAS No. 1808119-16-5](/img/structure/B6289570.png)
Halo-DBCO
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Overview
Description
Halo-DBCO is a click chemistry reagent containing dibenzocyclooctyne (DBCO). It can be used as a ligand to react with HaloTag to form covalent HaloTag ligand couples .
Molecular Structure Analysis
The molecular structure of Halo-DBCO is characterized by the presence of a dibenzocyclooctyne (DBCO) moiety. This moiety shows enhanced kinetics in Click reactions due to its increased strain energy .Chemical Reactions Analysis
Halo-DBCO is used in click chemistry reactions, specifically in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The DBCO moiety in Halo-DBCO reacts with azides in a copper-free environment, which is beneficial due to increased biocompatibility .Scientific Research Applications
Bioconjugation in Diagnostics
Halo-DBCO is instrumental in the development of diagnostic assays. It enables the conjugation of biomolecules to diagnostic agents, enhancing the sensitivity and specificity of detection methods . For instance, it has been used in protein quantification systems like HaloTag protein barcoding, which offers a much wider dynamic range than traditional ELISA, allowing for the early detection of diseases .
Drug Delivery Systems
In therapeutic applications, Halo-DBCO facilitates the attachment of drugs to carrier molecules, such as nanoparticles or proteins, targeting them to specific cells or tissues . This targeted delivery system is crucial in cancer therapy, where it can help to minimize the side effects of chemotherapy by ensuring that drugs are delivered directly to tumor cells.
Molecular Imaging
Halo-DBCO contributes to molecular imaging by allowing for the labeling of biomolecules with imaging agents . This application is vital for non-invasive imaging techniques that help in the diagnosis and monitoring of diseases, as well as in the study of biological processes in real-time.
Chemical Biology
In chemical biology, Halo-DBCO’s bio-orthogonal nature allows for the study of biological systems without interfering with their natural processes . It’s used to modify biomolecules with fluorescent tags or other markers, enabling researchers to track and study the behavior of these molecules within living organisms.
Single-Molecule Experiments
Halo-DBCO’s strong covalent bonding is beneficial in single-molecule experiments, such as those using magnetic tweezers to study DNA-protein interactions . The stability provided by Halo-DBCO conjugation allows for the application of high forces without detachment, facilitating the study of molecular mechanics.
Nanoparticle Research
In nanoparticle research, Halo-DBCO is used for the modification and targeted delivery of nanoparticles . This includes the functionalization of nanoparticles with biological ligands, enhancing their targeting ability and therapeutic potential.
Therapeutics
Halo-DBCO plays a role in the development of new therapeutic approaches. Its ability to conjugate therapeutic agents to specific biomolecules can be used to create novel treatments for a variety of diseases, including autoimmune disorders and cancers .
Bio-Orthogonal Chemistry
Lastly, Halo-DBCO is a key player in bio-orthogonal chemistry, enabling the modification of biomolecules in living systems without affecting their native functions . This has broad implications for the development of new biomaterials and synthetic biology applications.
Mechanism of Action
Target of Action
Halo-DBCO is a click chemistry reagent containing dibenzocyclooctyne (DBCO). Its primary target is the HaloTag protein . The HaloTag is a protein tag that was engineered to form a covalent bond with a specific ligand .
Mode of Action
Halo-DBCO interacts with its target, the HaloTag protein, by forming a covalent bond . This interaction is facilitated by the DBCO group in the Halo-DBCO molecule . The DBCO group is a high-reactivity compound that can undergo a “click” reaction with molecules containing azide groups .
Result of Action
The result of the action of Halo-DBCO is the formation of a covalent bond with the HaloTag protein . This allows for the specific labeling and detection of the HaloTag protein, which can be useful in various biological research applications .
Action Environment
It’s known that the reaction of dbco with azide groups is a type of click chemistry that can occur under mild, biocompatible conditions . This suggests that the action of Halo-DBCO may be robust to a variety of biological environments.
properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35ClN2O4/c30-17-7-1-2-8-19-35-21-22-36-20-18-31-28(33)15-16-29(34)32-23-26-11-4-3-9-24(26)13-14-25-10-5-6-12-27(25)32/h3-6,9-12H,1-2,7-8,15-23H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBMADSLMZUFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCCCCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Halo-DBCO |
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